Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-
CAS No.: 52881-77-3
VCID: VC18676074
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound featuring a unique molecular structure that combines pyridine rings with a central phenylenedicarbonyl moiety. This compound is part of the bis-pyridine family, known for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C18H20N2O2, and it has a molecular weight of approximately 296.4 g/mol . Synthesis MethodsThe synthesis of Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) typically involves several steps, including reactions between pyridine derivatives and phenylenedicarbonyl moieties. Palladium-catalyzed reactions or Lewis acid catalysis can be employed to enhance yield and selectivity. Biological and Chemical ApplicationsPyridine derivatives, including Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-), are known for their potential pharmacological properties. They can interact with biological systems as ligands, affecting enzyme activities and cellular signaling pathways. Applications in Medicinal Chemistry
Research Findings and Future DirectionsResearch into Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is ongoing, with a focus on its potential applications in organic chemistry and medicinal chemistry. The compound's unique structure and properties make it a versatile building block for further chemical transformations and biological studies. Future Research Directions
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CAS No. | 52881-77-3 |
Product Name | Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro- |
Molecular Formula | C18H20N2O2 |
Molecular Weight | 296.4 g/mol |
IUPAC Name | [4-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |
Standard InChI | InChI=1S/C18H20N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h3,5,7-11,13H,1-2,4,6,12,14H2 |
Standard InChIKey | KVGHIVIGUCJBQI-UHFFFAOYSA-N |
Canonical SMILES | C1CC=CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC=C3 |
PubChem Compound | 142971 |
Last Modified | Aug 10 2024 |
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